2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride to form the trifluoromethyl-substituted benzothiazole. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of thionyl chloride and other reagents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride depends on its specific application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar structure with a bromine atom instead of the carbonyl chloride group.
6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine: Contains a trifluoromethylthio group and an amine group.
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Contains a trifluoromethoxy group and a chlorine atom.
Uniqueness
2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
55439-74-2 |
---|---|
Molekularformel |
C9H3ClF3NOS |
Molekulargewicht |
265.64 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NOS/c10-7(15)4-1-2-5-6(3-4)16-8(14-5)9(11,12)13/h1-3H |
InChI-Schlüssel |
UAEXQPPASWUITH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.